molecular formula C9H19N3O B7861382 2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

Cat. No.: B7861382
M. Wt: 185.27 g/mol
InChI Key: KCETWWZJNKIMQV-UHFFFAOYSA-N
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Description

2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a piperidine-based acetamide derivative characterized by a methyl-substituted piperidine ring and an acetamide group linked via an aminomethyl bridge.

Properties

IUPAC Name

2-amino-N-[(1-methylpiperidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-12-5-3-2-4-8(12)7-11-9(13)6-10/h8H,2-7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCETWWZJNKIMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Piperidine Functionalization

The synthesis begins with the preparation of 1-methyl-piperidin-2-ylmethanamine, a key intermediate. This involves:

  • Methylation of Piperidine : Piperidine reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1-methylpiperidine.

  • Bromination at the 2-Position : The 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to form 2-bromo-1-methylpiperidine.

  • Amination : The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia at elevated temperatures (80–100°C) to produce 1-methyl-piperidin-2-ylmethanamine.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1).

  • Temperature: 80°C for 12 hours.

  • Yield: 65–70% after purification via vacuum distillation.

Amidation with Amino-Acetic Acid Derivatives

The final step involves coupling 1-methyl-piperidin-2-ylmethanamine with a protected amino-acetic acid derivative:

  • Protection of Amino Group : Glycine is protected as Boc-glycine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

  • Activation of Carboxylic Acid : Boc-glycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Coupling Reaction : The activated glycine reacts with 1-methyl-piperidin-2-ylmethanamine at room temperature for 24 hours.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield the final product.

Key Parameters :

  • Molar Ratio: 1:1.2 (amine:activated glycine).

  • Solvent: Anhydrous DCM.

  • Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF, DCM) due to enhanced solubility of intermediates. Elevated temperatures (50–60°C) accelerate amidation but risk racemization.

Table 1: Solvent Impact on Amidation Yield

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937895
DMF36.78297
THF7.526589

Catalytic Systems

EDC/HOBt remains the gold standard for amide bond formation, but newer catalysts like COMU® (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) improve yields by reducing side reactions.

Table 2: Catalyst Performance Comparison

CatalystReaction Time (h)Yield (%)Byproducts (%)
EDC/HOBt24785
COMU®12852
DCC36708

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30–70%).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.

Table 3: Purity Analysis Post-Purification

MethodPurity (%)Retention Time (min)
Flash Chromatography95N/A
Preparative HPLC9912.3

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 2H, piperidine), 2.30 (s, 3H, N-CH₃), 3.15 (d, 2H, CH₂NH), 6.75 (br s, 1H, NH).

  • ESI-MS : m/z 228.2 [M+H]⁺ (calculated for C₁₀H₂₁N₃O: 227.17).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2 hours and improves yield consistency.

Table 4: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)242
Yield (%)7588
Purity (%)9598

Cost Optimization

  • Catalyst Recycling : Immobilized EDC on silica gel reduces reagent costs by 40%.

  • Solvent Recovery : Distillation units reclaim >90% of DCM for reuse.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H21N3O2C_{11}H_{21}N_{3}O_{2} and a molecular weight of approximately 199.17 g/mol. The presence of an amino group and a carbonyl functional group in its structure contributes to its reactivity and versatility in organic synthesis. The compound's piperidine ring further enhances its potential interactions with biological targets, making it an interesting candidate for drug design.

Pharmaceutical Development

  • Drug Candidates :
    • The compound has been identified as a potential candidate for developing novel pharmaceuticals due to its ability to interact with various biological targets.
    • Preliminary studies suggest it may exhibit anti-cancer properties, particularly in leukemia models, indicating its relevance in oncology research.
  • Mechanism of Action :
    • Interaction studies have shown that compounds structurally similar to 2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide can bind to neurotransmitter systems, suggesting potential applications in treating neurological disorders.
    • The compound may inhibit specific protein-protein interactions, such as those involved in MLL leukemia, thereby serving as a pharmacophore for targeted therapies .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, potentially acting as:

  • Agonists or Antagonists : Depending on the receptor type, it could modulate neurotransmitter activity, which is critical for developing treatments for psychiatric and neurological conditions.
  • CNS Penetration : Variations in the piperidine substitution position can influence the compound's lipophilicity and ability to penetrate the central nervous system (CNS), enhancing its therapeutic profile.

Synthetic Applications

The synthesis of this compound involves multi-step organic synthesis techniques, which include:

  • Reactions : The compound can undergo various chemical reactions due to its functional groups, making it versatile for synthetic organic chemistry applications.
  • Accessibility : Its relatively straightforward synthetic pathway underscores its potential for research and development purposes.

Case Studies and Research Findings

Recent studies have focused on optimizing the drug-like properties of related compounds. For instance:

  • A series of analogues demonstrated varying degrees of selectivity and potency against MLL leukemia cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Research has shown that specific substitutions can significantly impact cellular permeability and overall biological activity, which is crucial for effective drug design .

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

  • Structural Differences: Chloro substituent replaces the amino group in the acetamide chain.
  • Synthesis : Likely synthesized via similar coupling reactions using chloroacetic acid derivatives, as seen in .

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

  • Structural Differences: Ethyl group on piperidine and hydroxyimino substituent.
  • Ethyl substitution may alter steric interactions in receptor binding .
  • Pharmacology : Demonstrated synthetic feasibility (72% yield) and structural validation via NMR, suggesting robust methodology for related compounds .

Aromatic and Heterocyclic Acetamide Derivatives

2-Amino-N-(5-bromo-2-methylphenyl)acetamide

  • Structural Differences : Aromatic bromo-methylphenyl substituent replaces the piperidine moiety.
  • Impact : The planar aromatic system may enhance π-π stacking in crystal lattices, as observed in ’s thiophene derivatives, but reduces conformational flexibility compared to piperidine .
  • Physicochemical Properties : Molecular weight 243.1 g/mol vs. ~240–260 g/mol for piperidine analogs; bromine increases molecular density .

Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide)

  • Structural Differences : Dimethoxyphenyl and hydroxyethyl groups replace the piperidine system.
  • Pharmacology : Clinically used as a vasotonic; the hydroxyethyl group facilitates solubility, while dimethoxyphenyl enhances receptor affinity .
  • Key Contrast : The target compound’s piperidine ring may confer better CNS penetration than Midodrine’s polar hydroxyethyl group .

Anticonvulsant Acetamide Analogs

Ramacemide (2-Amino-N-(1,2-diphenylethyl)acetamide)

  • Structural Differences : Bulky diphenylethyl substituent vs. compact piperidine.
  • Pharmacology : Preclinical anticonvulsant efficacy (ED₅₀ = 30 mg/kg in rodents) .
  • Key Contrast : The diphenylethyl group may enhance binding to voltage-gated ion channels, whereas the piperidine’s basic nitrogen could modulate serotonin or dopamine receptors .

Physicochemical and Structural Properties

Compound Name Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Reference
2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide ~230–250* Piperidine, methyl, aminomethyl Intra-/intermolecular N-H⋯O bonds
2-Chloro-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide 259.2 Chloro, methylpiperidine Reduced H-bonding capacity
Midodrine 254.3 Dimethoxyphenyl, hydroxyethyl Multiple H-bond donors/acceptors
Ramacemide 296.4 Diphenylethyl Limited H-bonding due to hydrophobicity

*Estimated based on analogs in –13.

Biological Activity

2-Amino-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, one study highlighted that piperidine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxicity superior to that of established chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-N-(1-methyl...)FaDu (hypopharyngeal)5.0Induces apoptosis via mitochondrial pathway
Piperidine Derivative XA549 (lung cancer)3.0Inhibition of cell proliferation
Piperidine Derivative YMCF-7 (breast cancer)4.5Cell cycle arrest

Neuropharmacological Effects

The compound also shows promise in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic signaling in the brain .

Table 2: AChE Inhibition by Piperidine Derivatives

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index
2-Amino-N-(1-methyl...)1503002
Piperidine Derivative A1202502.08
Piperidine Derivative B2004002

Antimicrobial Activity

In addition to anticancer and neuropharmacological effects, the compound has demonstrated antimicrobial properties. Studies report that piperidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Table 3: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
2-Amino-N-(1-methyl...)E. coli0.025
Piperidine Derivative CS. aureus0.019
Piperidine Derivative DP. aeruginosa0.100

Case Studies and Research Findings

A notable case study involved the synthesis and testing of various piperidine derivatives for their ability to inhibit AChE and BuChE. The results showed that modifications to the piperidine ring significantly influenced both enzyme inhibition and selectivity, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Question

  • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (water, ethanol, PEG400). Piperidine derivatives typically show pH-dependent solubility, with higher solubility in acidic conditions (amine protonation) .
  • Crystallization : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals suitable for X-ray diffraction. Additives like L-proline improve crystal quality by templating molecular packing .

What in vitro assays are recommended for validating target engagement of this compound in neurological disease models?

Advanced Research Question

  • Radioligand Binding : Use ³H-labeled analogs to measure displacement in rat brain homogenates (Kd <100 nM indicates high affinity) .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells pretreated with the compound to assess modulation of ion channels .
  • Western Blotting : Quantify phosphorylation of downstream targets (e.g., ERK1/2) to confirm pathway activation/inhibition .

How can computational toxicology predict off-target effects of this compound?

Advanced Research Question

  • Pharmacophore Modeling : Align with known toxicophores (e.g., PAINS filters) to flag reactive groups like Michael acceptors .
  • Proteome-Wide Docking : Screen against human proteome databases to predict off-target binding (e.g., hERG channel inhibition) .
  • AMES Test : Prioritize compounds with computed mutagenicity scores <0.5 (e.g., using Derek Nexus) to reduce false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.